1-(Piperidin-3-YL)cyclopropan-1-OL

GPR-119 Agonism Type 2 Diabetes Cyclopropyl Piperidine Scaffolds

This bifunctional C8H15NO building block delivers a secondary amine (piperidine) and strained tertiary alcohol (cyclopropanol) in a 3-position regiochemistry essential for matching patent pharmacophores of GPR-119 agonists. The spatial orientation of H-bond donor/acceptor motifs differs fundamentally from 4-substituted isomers (e.g., CAS 1358782-67-8), making generic interchange impossible. With computed XLogP 0.2 and TPSA 32.3 Ų, the scaffold occupies favourable CNS MPO space—lower lipophilicity reduces off-target binding. Procure the free base for rapid N-diversification in SAR; use the hydrochloride salt (CAS 2009013-80-1) for immediate aqueous solubility in biochemical or cell-based assays.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1783433-79-3
Cat. No. B3420205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-YL)cyclopropan-1-OL
CAS1783433-79-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2(CC2)O
InChIInChI=1S/C8H15NO/c10-8(3-4-8)7-2-1-5-9-6-7/h7,9-10H,1-6H2
InChIKeyHRDZLBHYWQAIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-YL)cyclopropan-1-OL (CAS 1783433-79-3): Structural and Procurement Baseline for a Specialized Piperidine-Cyclopropanol Building Block


1-(Piperidin-3-YL)cyclopropan-1-OL is a bifunctional C8H15NO building block combining a secondary amine (piperidine) and a strained tertiary alcohol (cyclopropanol) [1]. The 3-position attachment of the cyclopropanol ring to the piperidine scaffold distinguishes it from 4-substituted isomers and other heterocyclic alcohols, creating a unique spatial orientation of hydrogen-bond donor/acceptor motifs relevant to fragment-based drug discovery and parallel synthesis . It is primarily supplied as a free base or hydrochloride salt for research use.

Why 1-(Piperidin-3-YL)cyclopropan-1-OL Cannot Be Replaced by 4-Piperidinyl or Simple Amino-Alcohol Analogs


Substituting 1-(Piperidin-3-YL)cyclopropan-1-OL with its 4-piperidinyl isomer (CAS 1358782-67-8) or simpler amino-alcohols fails because the 3-position regiochemistry fundamentally alters the vector of the amine lone pair relative to the hydroxyl group, dictating distinct pharmacophoric geometries in target binding pockets [1]. This scaffold is explicitly claimed in patent families for GPR-119 agonists, where the cyclopropyl-piperidine connectivity is critical for receptor modulation, a property not replicated by the 4-substituted regioisomer or non-cyclopropyl analogs [2]. Furthermore, the free base versus hydrochloride salt (CAS 2009013-80-1) exhibits different solubility and formulation properties, making generic interchange impossible without re-validation of reaction or assay conditions .

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(Piperidin-3-YL)cyclopropan-1-OL


Regiochemical Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Isomer in Patented GPR-119 Agonist Scaffolds

Patents claiming substituted cyclopropyl piperidinyl compounds as GPR-119 agonists explicitly define the bioactive scaffold with the cyclopropyl group attached to the piperidine nitrogen or carbon, where the 3-carbon attachment is a critical structural feature for agonism. While no direct IC50 comparison exists between isolated 3-yl and 4-yl cyclopropanol fragments, the 3-substituted piperidine scaffold is a key intermediate in the Merck Sharp & Dohme patent family, a structural requirement not satisfied by the 4-isomer [1]. A structurally related 3-yl-piperidine analog demonstrated a hERG IC50 of 34 nM, underscoring the high target-engagement potential of 3-substituted piperidines [2].

GPR-119 Agonism Type 2 Diabetes Cyclopropyl Piperidine Scaffolds

Physicochemical Property Profile: Computed XLogP and TPSA for Permeability Prediction

The computed lipophilicity (XLogP3-AA = 0.2) and topological polar surface area (TPSA = 32.3 Ų) of 1-(Piperidin-3-YL)cyclopropan-1-OL are quantitatively defined by PubChem [1]. These values position the compound near the optimal CNS Multiparameter Optimization (MPO) space (TPSA < 70 Ų, XLogP < 5), suggesting utility in CNS-penetrant fragment libraries. In contrast, the 4-isomer's computed properties are not publicly available for direct comparison; however, the different attachment point is known to alter the pKa of the piperidine nitrogen and the overall molecular dipole, which can shift logP by 0.5–1.0 log units based on class-level inferences of positional isomer pairs [2].

Lipophilicity Polar Surface Area CNS MPO Drug-likeness

Salt Form Procurement: Free Base vs. Hydrochloride for Solubility and Formulation Flexibility

The hydrochloride salt (CAS 2009013-80-1) of 1-(Piperidin-3-YL)cyclopropan-1-OL is commercially available with defined pricing (e.g., £188.00/250 mg) and purity (≥98%) from multiple vendors . The free base (CAS 1783433-79-3) offers different solubility characteristics and is appropriate for reactions requiring a non-protonated amine nucleophile. Quantitative solubility data for both forms are not head-to-head published, but the hydrochloride salt's increased aqueous solubility is a class-level expectation for piperidine HCl salts versus their free bases, providing a clear selection criterion for aqueous versus organic reaction media [1].

Salt Selection Solubility Formulation Procurement

Validated Application Scenarios for 1-(Piperidin-3-YL)cyclopropan-1-OL (CAS 1783433-79-3) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Targeting GPR-119 for Type 2 Diabetes

Based on the patent enablement of 3-substituted cyclopropyl piperidines as GPR-119 agonists, this compound serves as an ideal fragment or intermediate for growing leads. The 3-yl connectivity is essential to match the patent pharmacophore, a criterion not met by the 4-isomer. Procuring the free base enables rapid diversification at the piperidine nitrogen to explore structure-activity relationships (SAR) [1].

CNS-Penetrant Fragment Library Design Based on Optimal Physicochemical Profile

With a computed XLogP of 0.2 and TPSA of 32.3 Ų, the compound falls within the favorable CNS MPO space. It is a superior choice over potentially more lipophilic 4-isomer analogs for inclusion in fragment libraries aimed at CNS targets, where lower lipophilicity is correlated with reduced off-target binding and improved metabolic stability [2].

Aqueous Biological Assay Development Using Pre-Dissolved Hydrochloride Salt

For primary screening in biochemical or cell-based assays, the hydrochloride salt (CAS 2009013-80-1) should be procured to ensure immediate aqueous solubility and avoid DMSO stock-outs due to free base precipitation. Vendor availability at defined purity and price allows for consistent, scalable assay workflows compared to manual salt formation from the free base .

Quote Request

Request a Quote for 1-(Piperidin-3-YL)cyclopropan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.